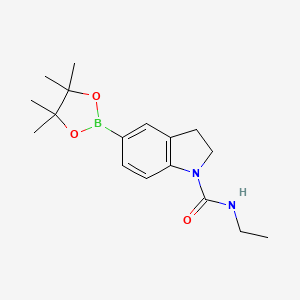

N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BN2O3/c1-6-19-15(21)20-10-9-12-11-13(7-8-14(12)20)18-22-16(2,3)17(4,5)23-18/h7-8,11H,6,9-10H2,1-5H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXFLGWYIZFDDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide is a complex organic compound that has attracted attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C13H21BN2O4S

Molecular Weight: 312.2 g/mol

IUPAC Name: N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide

Structure: The compound features a unique dioxaborolane moiety that enhances its reactivity and biological interactions.

The biological activity of this compound primarily involves its ability to form reversible covalent bonds with specific molecular targets. The dioxaborolane group allows for interactions with hydroxyl and amino groups in proteins, facilitating enzyme inhibition and modulation of biochemical pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity:

Studies have shown that compounds containing dioxaborolane moieties can inhibit specific kinases involved in cancer progression. For example, similar compounds have been reported to inhibit the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases with low nanomolar IC50 values .

2. Enzyme Inhibition:

The ability to form covalent bonds makes this compound a candidate for enzyme inhibition studies. It has been suggested that it may target serine/threonine kinases involved in cell signaling pathways .

3. Biochemical Probes:

Due to its unique structure, the compound is being explored as a biochemical probe for studying protein interactions and enzymatic functions in vitro.

Case Studies

Several studies have investigated the biological implications of similar compounds:

Case Study 1: EGFR Inhibition

A study focused on a related compound demonstrated its effectiveness as an EGFR inhibitor in non-small cell lung cancer (NSCLC) models. The compound exhibited selective binding to the active site of EGFR with significant inhibition of cell proliferation .

Case Study 2: Kinase Selectivity

Research on kinase inhibitors has highlighted the importance of structural modifications in enhancing selectivity towards specific kinases. The incorporation of dioxaborolane groups has been shown to improve selectivity and potency against various kinase targets .

Comparative Analysis

The following table summarizes the properties and activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Weight | Biological Activity | Notable Targets |

|---|---|---|---|

| N-Ethyl Compound | 312.2 g/mol | Anticancer | EGFR |

| Similar Compound A | 345.21 g/mol | Kinase Inhibition | Various Kinases |

| Similar Compound B | 226.08 g/mol | Biochemical Probe | Serine/Threonine Kinases |

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Carboxamide Substituent Variations

Compound A : N,N-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide ()

- Structural Difference : N,N-dimethyl vs. N-ethyl on the carboxamide.

- Impact: Molecular Weight: Compound A has a molecular weight of 316.21 (C₁₇H₂₅BN₂O₃), while the N-ethyl analog is estimated at ~302.18 (C₁₆H₂₃BN₂O₃), reflecting reduced alkyl chain length. Steric Effects: The bulkier N,N-dimethyl group may hinder interactions in catalytic or binding sites compared to the linear ethyl substituent .

2.2. Boronate-Containing Heterocycles

Compound B : 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ()

- Structural Difference : Pyrazole vs. indole core.

- Bioactivity: Indole derivatives are more commonly associated with biological targets (e.g., serotonin receptors), whereas pyrazole boronates are often used in agrochemicals .

2.3. Functional Group Variations

Compound C : N-Ethyl-5-[(3-methylphenyl)sulfamoyl]-2,3-dihydro-1H-indole-1-carboxamide ()

- Structural Difference : Sulfamoyl group (-SO₂NH-) vs. boronate.

- Impact :

- Reactivity : The sulfamoyl group participates in hydrogen bonding and is common in enzyme inhibitors, while the boronate enables cross-coupling or serves as a protease inhibitor (e.g., bortezomib analogs).

- Applications : Sulfamoyl derivatives are typically drug candidates, whereas boronates are intermediates or boron-carriers for neutron capture therapy .

Data Table: Key Properties of Comparable Compounds

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Formation of the indoline core with appropriate substitution at the 5-position.

- Introduction of the boronate ester group (tetramethyl-1,3,2-dioxaborolan-2-yl) via borylation reactions.

- Installation of the N-ethyl carboxamide group on the indoline nitrogen.

The key challenge is the selective functionalization of the indoline ring to incorporate the boronate ester without compromising other functional groups.

Borylation of Indoline Derivatives

A common approach to introduce the boronate ester functionality is via transition-metal-catalyzed borylation of halogenated indoline or indole precursors.

Catalyst and Conditions: Palladium-catalyzed borylation using tetrakis(triphenylphosphine)palladium(0) as the catalyst is widely employed. The reaction is generally performed in tetrahydrofuran (THF) under inert atmosphere at elevated temperatures (~70–75 °C) with a base such as sodium hydroxide or cesium carbonate to facilitate the transmetallation step.

Reagents: The boron source is typically bis(pinacolato)diboron or related boronate esters.

Example: A related indole boronate ester was synthesized by reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with aryl bromides in the presence of Pd(PPh3)4 and sodium hydroxide in THF at 75 °C under an argon atmosphere, achieving yields around 70% after purification by silica gel chromatography.

Suzuki–Miyaura Cross-Coupling for Boronate Ester Installation

The Suzuki–Miyaura cross-coupling reaction is a cornerstone method for constructing carbon–carbon bonds involving boronate esters.

Catalyst/Ligand Optimization: Studies have shown that Pd(dba)2 combined with Xantphos ligand and cesium carbonate base in a biphasic solvent system (cyclopentyl methyl ether (CPME) and water) at 106 °C yields near-quantitative conversion within 1 hour. This system minimizes side reactions such as Boc deprotection and provides a clean product profile.

| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent System | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|---|---|

| 10 | Pd(dba)2 (2.5) | Xantphos (5) | 3 | Tol:H2O (4:1) | 115 | 1 | 99 |

| 11 | Pd(dba)2 (2.5) | Xantphos (5) | 1 | Tol:H2O (4:1) | 115 | 1 | 99 |

| 13 | Pd(dba)2 (2.5) | Xantphos (5) | 1 | CPME:H2O (4:1) | 106 | 0.75 | 99 (73 isolated yield) |

This optimized system is effective for coupling boronate esters on indoline derivatives, facilitating the preparation of N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide analogs.

Amide Formation (N-Ethyl Carboxamide Installation)

The N-ethyl carboxamide group is introduced via amide bond formation on the indoline nitrogen.

Typical Method: Reaction of the indoline nitrogen with ethyl chloroformate or ethyl isocyanate derivatives under basic conditions.

Considerations: Protection of other reactive sites (e.g., Boc protection of amines) may be necessary to avoid side reactions during the amide formation step.

Purification: Silica gel chromatography is commonly used to isolate the final product with high purity.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation of indoline | NBS or similar halogenating agent | Variable | Prepares substrate for borylation |

| Borylation | Pd(PPh3)4, bis(pinacolato)diboron, NaOH, THF, 70 °C | ~70 | Introduces boronate ester group |

| Suzuki–Miyaura coupling | Pd(dba)2, Xantphos, Cs2CO3, CPME:H2O, 106 °C | Up to 99 | Efficient C–C bond formation |

| Amide formation (N-ethyl) | Ethyl chloroformate or ethyl isocyanate, base | High | Forms carboxamide on indoline nitrogen |

| Purification | Silica gel chromatography | - | Ensures product purity |

Research Findings and Analysis

The use of bulky, electron-rich phosphine ligands such as Xantphos significantly enhances the efficiency of palladium-catalyzed borylation and cross-coupling reactions by accelerating reductive elimination steps.

Solvent choice critically affects reaction outcomes; biphasic systems with ethers and water improve product purity and yield by facilitating phase separation and minimizing side reactions.

Base equivalents influence both conversion and side reactions; reducing base loading to 1 equivalent maintains high conversion while limiting deprotection or degradation pathways.

The boronate ester moiety is stable under the optimized reaction conditions, allowing for further functionalization steps without decomposition.

Q & A

Q. Q1: What are the key synthetic strategies for preparing N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide, and how do reaction conditions influence yield?

A1: The compound’s synthesis involves multi-step reactions, including:

- Indole core formation : Cyclization of substituted anilines or coupling of preformed indole derivatives.

- Boronate ester introduction : Palladium-catalyzed Miyaura borylation (e.g., using bis(pinacolato)diboron) under inert conditions to attach the tetramethyl-1,3,2-dioxaborolane group .

- Carboxamide coupling : Amide bond formation via reagents like DCC (N,N’-dicyclohexylcarbodiimide) or HATU, with optimized solvent systems (e.g., DMF or THF) and temperature control (0–25°C) to minimize side reactions .

Yield optimization requires strict anhydrous conditions for boronate stability and purification via column chromatography or recrystallization .

Q. Q2: How is the structural integrity of this compound validated, and what analytical techniques are essential?

A2: Key methods include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., indole C-5 boronylation and carboxamide N-ethyl group).

- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns, especially for boron-containing species.

- X-ray crystallography : For unambiguous 3D structure determination, often using SHELX software for refinement .

Discrepancies in spectral data (e.g., unexpected splitting in B NMR) may indicate impurities or boron coordination issues, necessitating repeat synthesis .

Reactivity and Functionalization

Q. Q3: What are the primary chemical reactions involving the tetramethyl-1,3,2-dioxaborolane moiety in this compound?

A3: The boronate ester enables:

- Suzuki-Miyaura cross-coupling : Reaction with aryl/heteroaryl halides (e.g., bromoarenes) using Pd(PPh) or PdCl(dppf) catalysts in aqueous base (e.g., NaCO) to form biaryl linkages .

- Protodeboronation risks : Acidic or protic conditions may cleave the B–C bond, requiring pH monitoring (<7) during reactions .

- Transesterification : Exchange with diols (e.g., pinacol) under mild acidic conditions to modify boron coordination .

Q. Q4: How does the carboxamide group influence the compound’s reactivity and stability?

A4: The carboxamide:

- Hydrolysis susceptibility : Degrades under strong acids/bases (e.g., HCl/NaOH > 1M), necessitating pH-neutral conditions during storage.

- Hydrogen bonding : Participates in intermolecular interactions (e.g., with enzyme active sites), confirmed via IR spectroscopy (N–H stretch ~3300 cm) .

- Functionalization : Selective alkylation or acylation at the amide nitrogen requires protecting groups (e.g., Boc) to prevent side reactions .

Biological Evaluation and Mechanistic Studies

Q. Q5: What methodologies are used to assess the compound’s biological activity, and how are contradictory data resolved?

A5: Common approaches include:

- Enzyme inhibition assays : Dose-response curves (IC) for kinases or proteases, with validation via competitive binding studies (e.g., SPR or ITC) .

- Cellular toxicity profiling : MTT assays in cancer cell lines (e.g., HeLa or MCF-7), comparing results across labs to address variability (e.g., differing IC due to serum content) .

- Metabolic stability : LC-MS/MS analysis of hepatic microsome incubations to identify demethylation or oxidation products .

Contradictions arise from solvent choice (DMSO vs. aqueous buffers) or cell line genetic drift; standardized protocols (e.g., CLSI guidelines) mitigate discrepancies .

Q. Q6: How can computational modeling predict the compound’s interactions with biological targets?

A6:

- Docking studies : AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., serotonin receptors), guided by indole’s π-π stacking and hydrogen-bonding motifs .

- MD simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories, identifying key residues (e.g., Asparagine or Glutamate) for mutagenesis validation .

- ADMET prediction : SwissADME or pkCSM to estimate bioavailability and BBB penetration, cross-validated with experimental logP values .

Advanced Research Challenges

Q. Q7: What are the limitations of current synthetic routes, and how can they be improved?

A7: Key challenges include:

- Boron handling : Air/moisture sensitivity of intermediates requires glovebox or Schlenk techniques, increasing complexity .

- Low yields in cross-coupling : Optimize catalyst loading (e.g., Pd(OAc) at 2 mol%) and ligand systems (e.g., SPhos vs. XPhos) to reduce homocoupling byproducts .

- Scalability : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., boronic acids) .

Q. Q8: How can structural modifications enhance the compound’s pharmacological profile?

A8:

- Boron replacement : Substitute dioxaborolane with trifluoroborate salts for improved aqueous stability .

- Indole ring substitution : Introduce electron-withdrawing groups (e.g., F or Cl) at C-4 to modulate electronic effects on receptor binding .

- Prodrug strategies : Mask the carboxamide as a methyl ester for enhanced bioavailability, with enzymatic cleavage in vivo .

Data Interpretation and Reproducibility

Q. Q9: How should researchers address batch-to-batch variability in biological assay results?

A9:

- Purity standards : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) and quantify residual solvents (GC-MS) .

- Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to normalize inter-experimental variability .

- Blinded replicates : Perform triplicate assays across independent labs, applying ANOVA to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.